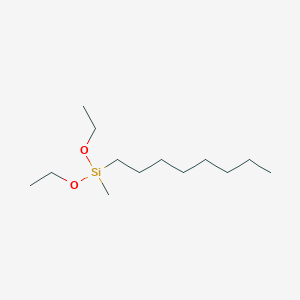

N-Octylmethyldiethoxysilane

Description

Historical Perspectives and Evolution of Organosilane Research

The journey of organosilane chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org This initial discovery laid the groundwork for future explorations into the nature of carbon-silicon bonds. However, it was the pioneering work of Frederic S. Kipping at the beginning of the 20th century that truly propelled the field forward. wikipedia.org Kipping's extensive research, which included the use of Grignard reagents to create alkylsilanes and arylsilanes, and the first preparation of silicone oligomers and polymers, was so foundational that he is often considered a father of organosilicon chemistry. wikipedia.org He also coined the term "silicone" in 1904. wikipedia.org

A pivotal moment in the industrial application of organosilanes came in the 1940s with the development of the direct process, also known as the Müller-Rochow process. mdpi.com This breakthrough provided a cost-effective method for producing organosilanes on a large scale, paving the way for the widespread use of silicone polymers. mdpi.com It is estimated that approximately 90% of the monomers used to produce silicones are obtained through this process. mdpi.com

Further significant advancements occurred in the post-World War II era with the development of hydrosilylation, a process for forming silicon-carbon bonds by reacting a hydridosilane with an alkene or alkyne. mdpi.comresearchgate.net This technology, born out of three independent discoveries in 1946, expanded the synthetic toolkit for creating a wide array of organofunctional silanes. mdpi.comresearchgate.net The latter half of the 20th century and the beginning of the 21st have seen continued innovation, including the synthesis of stable compounds with silicon-carbon and silicon-silicon double bonds, further expanding the possibilities within organosilane chemistry. uwo.ca

Fundamental Principles of Organosilane Reactivity

The reactivity of organosilanes, and specifically alkoxysilanes like N-Octylmethyldiethoxysilane, is primarily governed by the nature of the silicon atom and the groups attached to it. The silicon atom in most organosilicon compounds is tetravalent with a tetrahedral geometry. wikipedia.org The carbon-silicon (C-Si) bond is longer and weaker than a carbon-carbon bond and is polarized towards the more electronegative carbon atom. wikipedia.org

A key feature of alkoxysilanes is the presence of hydrolyzable alkoxy groups (e.g., methoxy (B1213986) or ethoxy) attached to the silicon atom. psu.edu The reactivity of these compounds is dominated by two main reactions: hydrolysis and condensation. spast.orgresearchgate.net

Hydrolysis: In the presence of water, the alkoxy groups (-OR) are replaced by hydroxyl groups (-OH), forming silanols (Si-OH). spast.orgsinosil.com The rate of this reaction is influenced by several factors, including pH, the type of alkoxy group (methoxy groups hydrolyze faster than ethoxy groups), and the steric bulk of the non-hydrolyzable organic group. acs.orgcfmats.com

Condensation: The newly formed silanols are highly reactive and can condense with each other to form stable siloxane (Si-O-Si) bonds, releasing water in the process. spast.orgsinosil.com This condensation can lead to the formation of dimers, oligomers, and eventually, a crosslinked three-dimensional network. sinosil.comdakenchem.com

Significance of Alkoxysilanes in Advanced Materials Science

Alkoxysilanes are integral to the development of advanced materials due to their unique ability to act as molecular bridges between different types of materials, particularly between inorganic substrates and organic polymers. dakenchem.com This "coupling" effect has led to their widespread use in a multitude of applications. spast.org

One of the primary applications of alkoxysilanes is as adhesion promoters in coatings, adhesives, and sealants. psu.edudakenchem.comsinosil.com When incorporated into a formulation, the alkoxysilane can migrate to the interface, where the alkoxy groups hydrolyze and form strong covalent bonds with the inorganic substrate (like glass, metal, or mineral fillers). psu.edugelest.com The organic functional group of the silane (B1218182) then interacts with the polymer matrix, creating a durable link across the interface. psu.edu

Alkoxysilanes are also used to modify the surface properties of materials. mdpi.com For example, alkylsilanes are used to create hydrophobic (water-repellent) surfaces on substrates like concrete, glass, and inorganic pigments. psu.edunbinno.compowerchemical.net This is achieved by the formation of a low-surface-energy siloxane layer on the substrate.

Furthermore, alkoxysilanes serve as crosslinking agents in the production of high-performance polymers. sinosil.com By forming a crosslinked siloxane network within a polymer matrix, they can significantly enhance the material's mechanical properties, such as strength and flexibility, as well as its resistance to environmental factors. sinosil.comsinosil.com

The versatility of alkoxysilanes extends to nanotechnology, where they are used as precursors for the synthesis of silica (B1680970) nanoparticles and for the functionalization of nanoparticle surfaces. sinosil.comdakenchem.com These functionalized nanoparticles have applications in diverse fields, from medicine to composite materials. sinosil.com

Overview of Research Directions for this compound

This compound, with its medium-chain alkyl group and two hydrolyzable ethoxy groups, is primarily researched and utilized for its ability to impart hydrophobicity. powerchemical.net Current and potential research directions for this compound are largely focused on its application as a surface modifier and in the formulation of water-repellent products. powerchemical.net

A significant area of application is in the protection of building materials . Research has explored its use as an impregnant for concrete, where it penetrates the substrate and reacts with moisture to form a hydrophobic layer. njchm.com This can help to prevent water ingress and protect the underlying structure from corrosion and degradation. njchm.com Studies have also investigated its reactivity on various substrates, including limestone and brick, to optimize its performance as a water repellent. hydrophobe.org

Another key research area is its use as a surface modifier for fillers and pigments . nbinno.compowerchemical.net By treating the surface of inorganic fillers (such as silica or alumina) with this compound, their compatibility with organic polymer matrices can be improved, leading to enhanced performance of the resulting composite material.

Future research is likely to focus on optimizing the application methods and formulations of this compound to enhance its effectiveness and durability in various applications. This could include studies on its interaction with different substrates at the molecular level, the development of more efficient delivery systems, and its potential use in combination with other organosilanes to achieve synergistic effects. The global market for this compound is also a subject of ongoing analysis, indicating its commercial importance. marketresearchreports.comdataintelo.comyhresearch.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 2652-38-2 | powerchemical.netalfa-chemistry.comchemfish.com |

| Molecular Formula | C13H30O2Si | alfa-chemistry.comchemfish.com |

| Molecular Weight | 246.46 g/mol | alfa-chemistry.comchemfish.com |

| Appearance | Clear to straw liquid | nbinno.compowerchemical.net |

| Density | 0.848 g/mL | nbinno.comchemfish.com |

| Boiling Point | 80 °C | nbinno.comchemfish.com |

| Flash Point | >110 °C | chemfish.com |

| Refractive Index | 1.4190 | nbinno.comgelest.com |

Properties

IUPAC Name |

diethoxy-methyl-octylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30O2Si/c1-5-8-9-10-11-12-13-16(4,14-6-2)15-7-3/h5-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVJKRKRRMJKMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2652-38-2 | |

| Record name | n-Octylmethyldiethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reaction Pathways of N Octylmethyldiethoxysilane

Advanced Synthetic Methodologies for N-Octylmethyldiethoxysilane

The primary industrial method for synthesizing this compound is through the hydrosilylation of 1-octene (B94956) with methyldiethoxysilane. wikipedia.org This process involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of the alkene. nih.gov

The selection of appropriate precursors is a critical first step in the synthesis of this compound. The reaction requires two main reactants, the properties of which influence the reaction conditions and outcomes.

The key precursors for the synthesis of this compound are detailed in the table below.

| Role | Precursor | Chemical Formula | Key Considerations |

| Source of Octyl Group | 1-Octene | C₈H₁₆ | A terminal alkene is required for the anti-Markovnikov addition, ensuring the silicon atom bonds to the terminal carbon. wikipedia.org |

| Silicon Hydride Source | Methyldiethoxysilane | CH₃SiH(OC₂H₅)₂ | This silane (B1218182) provides the reactive Si-H bond and the methyldiethoxysilyl group. |

Stoichiometric control is essential to maximize yield and minimize side reactions. An excess of the alkene is sometimes used to ensure the complete consumption of the more valuable silane. The reaction is exothermic, and continuous feeding of reactants through a reaction zone with efficient heat exchange is a strategy used to control the temperature. google.com

Hydrosilylation reactions are typically conducted in the presence of a catalyst to achieve practical reaction rates. wikipedia.org Platinum-based complexes are the most effective and widely used catalysts in the organosilicon industry. nih.gov

Platinum Catalysts : Complexes such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are highly active for the hydrosilylation of alkenes. nih.gov The generally accepted mechanism for this catalysis is the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the platinum center, coordination of the alkene, insertion of the alkene into the Pt-H or Pt-Si bond, and subsequent reductive elimination of the final product. wikipedia.org

Alternative Catalysts : Research into more sustainable and cost-effective catalysts has explored the use of other transition metals. Cobalt-based catalysts, for example, have been developed as an air- and water-stable alternative for the synthesis of alkoxysilanes under mild conditions. csic.esmdpi.com

Modern chemical synthesis places a strong emphasis on environmental impact and sustainability. zmsilane.com The production of organosilanes like this compound is evolving to incorporate green chemistry principles.

A key development is the move away from chlorosilane precursors. The traditional Müller-Rochow direct process often produces chlorosilanes, which in turn generate harmful hydrogen chloride (HCl) byproducts during subsequent processing. mdpi.com The use of alkoxysilanes, such as methyldiethoxysilane, in hydrosilylation represents a greener alternative as the primary byproduct is an alcohol, which is less corrosive and hazardous. csic.esmdpi.com

Furthermore, the development of catalysts based on earth-abundant metals like cobalt and the use of efficient, low-waste processes like flow chemistry contribute to a more sustainable production cycle. csic.essci-hub.se The organocatalytic oxidation of organosilanes to silanols using green oxidants like hydrogen peroxide is another area of research aimed at reducing the environmental footprint of silane chemistry. acs.org

Hydrolysis and Condensation Mechanisms of Ethoxysilane (B94302) Groups

The utility of this compound as a surface modifying agent is predicated on the reactivity of its ethoxysilane groups. These groups undergo a two-step process of hydrolysis and condensation to form a stable, cross-linked siloxane network. zmsilane.com

First, the ethoxy groups (-OC₂H₅) react with water in a hydrolysis reaction, where they are replaced by hydroxyl groups (-OH), forming reactive silanol (B1196071) intermediates. gelest.comgelest.com The byproduct of this reaction is ethanol (B145695). amazonaws.com Following hydrolysis, these silanol groups undergo condensation with other silanol groups (or with hydroxyl groups on a substrate), eliminating a molecule of water to form stable silicon-oxygen-silicon (siloxane) bonds. gelest.comresearchgate.net While often described sequentially, these reactions can occur simultaneously once hydrolysis has begun. gelest.com

The rate of hydrolysis for this compound is a critical factor in its application. The compound is characterized as reacting slowly with water and moisture. gelest.comgelest.comresearchgate.net The kinetics of this reaction are significantly influenced by steric effects. The presence of a relatively large n-octyl group and two ethoxy groups creates steric hindrance around the central silicon atom, which impedes the approach of water molecules. hydrophobe.org

This steric blocking effect reduces the rate of both hydrolysis and subsequent condensation. hydrophobe.org Studies comparing a series of alkoxysilanes have shown that this compound has a lower reactivity compared to silanes with smaller alkyl or alkoxy groups. For instance, it is significantly less reactive than its methoxy-functionalized counterpart, n-octylmethyldimethoxysilane, highlighting that steric hindrance from the larger ethoxy group prevails over other factors. hydrophobe.org

The table below, based on data from reactivity studies on inert substrates, illustrates the impact of steric hindrance on the polymerization (condensation) of various silanes. A higher mass return indicates a larger amount of unreacted monomer, signifying lower reactivity.

| Compound | Functional Groups | Mass Return on Inert Substrate (%) | Inferred Reactivity |

| Dimethyldimethoxysilane | Methyl, Methoxy (B1213986) | Low (not specified) | High |

| n-Octylmethyldimethoxysilane | n-Octyl, Methyl, Methoxy | Moderate (not specified) | Moderate |

| This compound | n-Octyl, Methyl, Ethoxy | ≥ 81% | Low hydrophobe.org |

This data indicates that a significant portion of this compound remains as an unreacted monomer under conditions where other silanes polymerize more completely, underscoring its lower reactivity due to steric hindrance. hydrophobe.org

The kinetics of silane hydrolysis are highly dependent on the pH of the aqueous solution. researchgate.net Both acidic and alkaline conditions catalyze the reaction, while the rate is at its minimum in the neutral pH range (around pH 7). researchgate.netsemanticscholar.org

Acidic Conditions (pH < 7) : Under acidic conditions, a hydronium ion (H₃O⁺) protonates the oxygen atom of the alkoxy group, making it a better leaving group (ethanol). This facilitates a nucleophilic attack on the silicon atom by water. The hydrolysis rate is generally faster at low pH values, with optimal rates for many silanes observed around pH 4-5. researchgate.netgoogle.com

Alkaline Conditions (pH > 7) : In alkaline solutions, the reaction proceeds via nucleophilic attack on the silicon atom by a hydroxide (B78521) ion (OH⁻). While hydrolysis occurs, the rate of condensation is significantly accelerated at higher pH values. researchgate.netsemanticscholar.org

Summary of pH Influence on Silane Reactions

| pH Range | Hydrolysis Rate | Condensation Rate | Dominant Mechanism |

| Acidic (e.g., pH 2-5) | Fast | Slow to Moderate | Electrophilic attack on a protonated silane. researchgate.netsemanticscholar.org |

| Neutral (e.g., pH 6-8) | Very Slow | Very Slow | Uncatalyzed reaction. researchgate.netsemanticscholar.org |

| Alkaline (e.g., pH > 9) | Moderate to Fast | Fast | Nucleophilic attack by OH⁻ on the silicon atom. researchgate.netsemanticscholar.org |

Kinetics of Hydrolysis for this compound

Temperature Effects on Hydrolysis Reaction Progression

Temperature plays a critical role in the kinetics of the hydrolysis reaction. An increase in temperature generally accelerates the rate of hydrolysis. researchgate.netmdpi.comnih.govfrontiersin.org This is consistent with the Arrhenius equation, which states that reaction rates increase with temperature due to the higher kinetic energy of the reacting molecules. For alkoxysilanes, elevating the temperature provides the necessary activation energy to facilitate the cleavage of the Si-O-C bond.

Studies have shown that for various hydrolysis reactions, a rise in temperature leads to a significant increase in the reaction rate. For instance, the rate of hydrolysis of some compounds can increase by several orders of magnitude with a temperature increase from 25°C to 100°C. nih.gov In the context of silane hydrolysis, one study reported that the reaction rate was more than six times higher when the temperature was increased from 20°C to 50°C. researchgate.net This acceleration is due to the increased frequency and energy of collisions between the silane and water molecules. The table below illustrates the general effect of temperature on hydrolysis rates.

| Temperature (°C) | Relative Hydrolysis Rate |

| 20 | 1x |

| 30 | 2x |

| 40 | 4x |

| 50 | 6.5x |

This table provides a generalized representation of the effect of temperature on the hydrolysis rate of alkoxysilanes based on available literature.

Solvent System Impact on Ethoxy Group Hydrolysis

The choice of solvent significantly influences the hydrolysis of ethoxy groups. While water is a necessary reactant, the hydrolysis of alkoxysilanes is often carried out in a co-solvent, such as an alcohol, to ensure miscibility of the reactants. researchgate.net The nature of the organic solvent can affect the reaction rate through various interactions, including hydrogen bonding and "hydrophobic interactions". researchgate.net

Different organic solvents can lead to different hydrolysis rates. researchgate.net For example, solvents with a high capacity for hydrogen bonding can interact with water molecules, potentially affecting their availability and reactivity towards the silane. The polarity of the solvent also plays a role; more polar solvents may better stabilize charged transition states that can form during the hydrolysis mechanism, thereby accelerating the reaction. frontiersin.org In alkaline conditions, solvents with a high hydrogen bond donating ability have been observed to facilitate the formation of smaller silica (B1680970) nanoparticles, indicating an influence on the subsequent condensation reactions as well. researchgate.net

Pathways of Silanol Condensation and Oligomerization

Following hydrolysis, the resulting silanol groups are highly reactive and can undergo condensation reactions to form siloxane bonds (Si-O-Si). gelest.com This process leads to the formation of dimers, oligomers, and eventually polymers, with the simultaneous elimination of water. uni-saarland.descispace.com

Intermolecular Condensation Dynamics

Intermolecular condensation occurs between two separate silanol molecules. This can happen between two hydrolyzed this compound molecules or between a hydrolyzed silane and a silanol group on a substrate. gelest.comgelest.comresearchgate.net This reaction is a key step in the formation of larger oligomeric and polymeric structures. The probability of intermolecular condensation is high when there is a high concentration of silanols in the reaction mixture. hydrophobe.org

The general reaction for intermolecular condensation is: 2 R-Si(CH3)(OH)2 → (HO)(CH3)R-Si-O-Si-R(CH3)(OH) + H2O

This process can continue, leading to the growth of linear or branched polysiloxane chains.

Intramolecular Condensation and Cyclization Phenomena

Intramolecular condensation occurs when silanol groups within the same molecule react to form a cyclic siloxane. This is particularly relevant for di- and trifunctional silanes after hydrolysis. For a molecule like this compound, once both ethoxy groups are hydrolyzed to form a di-silanol, the two hydroxyl groups on the same silicon atom are generally not stable and will readily condense with other silanols. However, if oligomers are formed, intramolecular cyclization can become a significant reaction pathway. dtic.mil Studies on similar systems have shown that the formation of small cyclic species can be a fast and competing process to linear chain extension. dtic.mil The tendency to form cycles is influenced by the chain length and flexibility of the oligomeric precursor.

Influence of Alkyl Chain Length and Steric Hindrance on Reactivity

The structure of the alkyl group on the silicon atom significantly impacts the reactivity of the silane. hydrophobe.org

The long n-octyl chain in this compound introduces considerable steric hindrance around the silicon center. hydrophobe.orgyoutube.comwikipedia.orgyoutube.com Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. wikipedia.org In this case, the bulky octyl group physically obstructs the approach of the nucleophile (water or a silanol group) to the silicon atom. hydrophobe.orgyoutube.com This steric hindrance reduces the rates of both hydrolysis and condensation reactions compared to silanes with smaller alkyl groups, such as methyl or ethyl groups. hydrophobe.org

Research comparing silanes with different alkyl chain lengths has demonstrated this effect. For example, replacing a methyl group with an octyl group leads to a much lower reactivity. hydrophobe.org While methyl-functionalized silanes hydrolyze and polymerize rapidly, this compound reacts much more slowly under the same conditions. hydrophobe.org This slower reaction rate is advantageous in some applications as it allows for better control over the condensation process and can lead to more ordered structures on a substrate. hydrophobe.org The length of the alkyl chain is also crucial for the properties of the final material, with longer chains like octyl groups being essential for creating highly hydrophobic surfaces. d-nb.inforesearchgate.netmdpi.com

The following table summarizes the relative reactivity of different silanes, highlighting the effect of steric hindrance.

| Silane | Functional Groups | Relative Reactivity |

| Dimethyldimethoxysilane | Two methyl, two methoxy | Very Fast |

| Dimethyldiethoxysilane | Two methyl, two ethoxy | Fast |

| n-Octylmethyldimethoxysilane | One n-octyl, one methyl, two methoxy | Slow |

| This compound | One n-octyl, one methyl, two ethoxy | Very Slow |

This table is a qualitative comparison based on the principle that larger alkyl and alkoxy groups decrease reactivity due to steric hindrance. hydrophobe.org

Polymerization Mechanisms Involving this compound

The polymerization of this compound proceeds through a step-reaction (condensation) mechanism. uomustansiriyah.edu.iq This process involves the sequential reaction of monomeric units to form dimers, then trimers, and so on, until long polymer chains or cross-linked networks are formed. The fundamental steps of this polymerization are the hydrolysis and condensation reactions described previously.

Ring-Opening Polymerization Initiated by this compound Derivatives

While direct initiation of ring-opening polymerization (ROP) by this compound itself is not a common pathway, its derivatives can be synthesized to act as initiators. The fundamental principle involves the modification of the this compound molecule to incorporate a functional group capable of initiating the polymerization of cyclic monomers like lactones, lactides, and cyclic siloxanes.

For instance, a derivative of this compound could be synthesized to possess a terminal hydroxyl or amino group. These functional groups can then initiate the ROP of cyclic esters. The initiation step typically involves the nucleophilic attack of the hydroxyl or amino group on the carbonyl carbon of the cyclic ester, leading to the opening of the ring and the formation of a propagating species. The this compound moiety would thus be incorporated at the beginning of the resulting polymer chain.

The general mechanism for the initiation of ROP of a cyclic ester (e.g., ε-caprolactone) by a hydroxyl-functionalized this compound derivative can be described as follows:

Table 1: General Reaction Scheme for ROP Initiation by a Hydroxyl-Functionalized this compound Derivative

| Step | Description |

| 1. Activation | The hydroxyl group of the this compound derivative is activated, often by a catalyst. |

| 2. Nucleophilic Attack | The activated hydroxyl group attacks the electrophilic carbonyl carbon of the cyclic monomer. |

| 3. Ring-Opening | The ring of the monomer opens, forming a linear ester with a terminal hydroxyl group. |

| 4. Propagation | The newly formed hydroxyl group can then attack another monomer, propagating the polymer chain. |

The resulting polymer would possess a long aliphatic octyl chain and a silyl (B83357) group at one end, which could impart specific surface properties or allow for further reactions. The use of such a functionalized silane as an initiator allows for the synthesis of well-defined block copolymers with a polysiloxane or functionalized segment.

Although specific studies detailing the synthesis and use of this compound derivatives as ROP initiators are not abundant in publicly available literature, the principles of ROP using functionalized silanes are well-established psu.edumdpi.comrsc.orgmdpi.com. The reactivity and effectiveness of such an initiator would be influenced by factors such as the nature of the cyclic monomer, the type of catalyst used, and the reaction conditions psu.edumdpi.com.

Role of this compound in Addition Polymerization Processes

In addition polymerization, which typically involves the polymerization of monomers with carbon-carbon double bonds, this compound does not act as a monomer or a direct initiator. However, it can play a significant role as a chain transfer agent or as a surface modifier for fillers incorporated into the polymer matrix.

As a chain transfer agent , this compound can be used to control the molecular weight of the resulting polymer. During radical polymerization, the growing polymer radical can abstract a hydrogen atom from the silane, terminating the growth of that particular chain and creating a new radical on the silane which can then initiate a new polymer chain wikipedia.orgresearchgate.netgoogle.com. The effectiveness of an alkylalkoxysilane as a chain transfer agent depends on the lability of the Si-H bond, which is not present in this compound. However, chain transfer can also occur through the abstraction of a hydrogen from the alkyl chain, although this is generally less efficient wikipedia.org. The use of silanes as chain transfer agents has been demonstrated with palladium diimine complexes, leading to a reduction in the molecular weight of polyethylene (B3416737) researchgate.net.

Table 2: Potential Role of this compound in Addition Polymerization

| Role | Mechanism | Effect on Polymer |

| Chain Transfer Agent | Abstraction of a hydrogen atom from the octyl group by a growing polymer radical. | Reduction of average polymer molecular weight. |

| Surface Modifier | Pre-treatment of inorganic fillers to improve their dispersion and interfacial adhesion with the polymer matrix. | Enhanced mechanical properties and durability of the composite material. |

As a surface modifier , this compound is used to treat inorganic fillers (e.g., silica, glass fibers) before their incorporation into a polymer matrix during addition polymerization scirp.orgresearchgate.net. The ethoxy groups of the silane can hydrolyze to form silanol groups, which then condense with the hydroxyl groups on the surface of the filler, forming stable covalent bonds. The long octyl chain of the silane then provides a hydrophobic, organophilic surface on the filler, improving its compatibility and dispersion within the nonpolar polymer matrix scirp.org. This enhanced interfacial adhesion leads to composite materials with improved mechanical properties, such as tensile strength and modulus scirp.orgresearchgate.net.

Condensation Polymerization in Hybrid System Formation

This compound is a key component in the formation of organic-inorganic hybrid materials through condensation polymerization, most notably via the sol-gel process researchgate.netnih.govgoogle.comnih.govnih.govias.ac.inmdpi.comjksus.org. The sol-gel process involves the hydrolysis of the alkoxide groups (ethoxy groups in this case) to form reactive silanol (Si-OH) groups, followed by their condensation to form a stable three-dimensional siloxane (Si-O-Si) network google.comnih.govjustia.com.

Hydrolysis: CH₃(CH₂)₇Si(CH₃)(OC₂H₅)₂ + 2H₂O → CH₃(CH₂)₇Si(CH₃)(OH)₂ + 2C₂H₅OH

Condensation: 2CH₃(CH₂)₇Si(CH₃)(OH)₂ → [CH₃(CH₂)₇Si(CH₃)O]₂ + 2H₂O

In the context of hybrid systems, this compound can be co-condensed with other metal alkoxides (e.g., tetraethoxysilane, TEOS) or with organic polymers containing reactive groups. The presence of the long, non-hydrolyzable octyl group imparts hydrophobicity and flexibility to the resulting hybrid material mdpi.com.

For example, in the formation of polyurethane-siloxane hybrids, this compound can be incorporated into the polyurethane network. The ethoxy groups of the silane can react with hydroxyl groups present in the polyurethane backbone or with atmospheric moisture to form a cross-linked siloxane network within the polyurethane matrix nih.govnih.govbg.ac.rsgoogle.com. This results in a material with the combined properties of both the organic polymer (flexibility, toughness) and the inorganic siloxane (thermal stability, hydrophobicity).

Table 3: Research Findings on Silane Condensation in Hybrid Systems

| Hybrid System | Role of Alkoxysilane | Resulting Properties | Reference |

| Epoxy-Silica Hybrids | Formation of a denser siloxane network when using amine silane coupling agents. | Increased glass transition temperature and improved mechanical properties. | researchgate.net |

| Polyurethane-Siloxane Networks | Formation of a cross-linked siloxane network within the polyurethane matrix. | Improved thermal stability, hydrophobicity, and mechanical strength. | nih.govnih.gov |

| Organic-Inorganic Hybrid Coatings | Formation of a siloxane network that provides a protective, hydrophobic layer. | Enhanced wear resistance and barrier properties. | mdpi.com |

Cross-linking Reactions and Network Formation via this compound

The ability of this compound to undergo hydrolysis and condensation reactions makes it an effective cross-linking agent for various polymer systems, leading to the formation of stable three-dimensional networks specialchem.comgoogle.comrsc.org. The cross-linking process generally involves the reaction of the silanol groups, formed from the hydrolysis of the ethoxy groups, with each other or with reactive groups on polymer chains.

The density and properties of the resulting network can be controlled by factors such as the concentration of the silane, the water/silane ratio, the pH of the system, and the presence of catalysts google.com. The formation of a siloxane network (Si-O-Si) imparts several desirable properties to the material, including increased thermal stability, improved mechanical strength, and enhanced resistance to chemicals and weathering mdpi.comspecialchem.com.

The formation of these networks is fundamental to the performance of many silicone-based materials. For instance, in room-temperature-vulcanizing (RTV) silicone sealants, alkoxysilanes cross-link through exposure to atmospheric moisture, forming a durable and flexible rubbery network. While specific studies on this compound in this exact application are not prevalent, the underlying chemical principles are the same for this class of compounds google.com. The cross-linking reaction results in a covalently bound siloxane network that provides structural integrity to the final material umich.edu.

Advanced Materials Engineering with N Octylmethyldiethoxysilane

Surface Functionalization and Modification Methodologies

Surface functionalization with N-Octylmethyldiethoxysilane primarily involves leveraging the reactivity of its silicon-alkoxy bonds with hydroxylated surfaces to create covalently attached, self-organized molecular layers. These methodologies are foundational for engineering surfaces with specific hydrophobic and oleophobic properties.

The fabrication of Self-Assembled Monolayers (SAMs) is a primary technique for modifying surfaces with this compound. This process involves the spontaneous organization of the silane (B1218182) molecules from a solution or vapor phase onto a substrate to form a well-ordered, single-molecule-thick layer. The formation of these robust monolayers is driven by the covalent bonding between the silane headgroup and the substrate. mpg.de

The general mechanism for SAM formation involves two key steps:

Hydrolysis: The ethoxy groups (-OCH2CH3) on the silicon atom react with trace amounts of water to form reactive silanol (B1196071) groups (Si-OH).

Condensation: These silanol groups then react with hydroxyl groups (-OH) on the substrate surface, forming stable siloxane (Si-O-Substrate) bonds. Lateral condensation between adjacent silane molecules can also occur, creating a cross-linked network that enhances the stability of the monolayer. mpg.de

The formation of high-quality SAMs using this compound is critically dependent on the choice of substrate. The primary requirement is a surface populated with hydroxyl (-OH) groups, which are necessary for the covalent anchoring of the silane molecules. mpg.deillinois.edu

Commonly used substrates include:

Silicon Wafers: Silicon with its native oxide layer (SiOx) is an ideal substrate due to its smooth surface and high density of hydroxyl groups. nih.gov

Glass and Quartz: These silica-based materials are naturally rich in surface hydroxyl groups.

Mica: Freshly cleaved mica can be treated to present a hydroxylated surface suitable for silanization. illinois.edu

Metal Oxides: Surfaces such as aluminum oxide (Al2O3) and titanium dioxide (TiO2) also possess surface hydroxyls and are compatible with SAM formation. illinois.edunih.gov

Prior to silanization, substrates typically undergo a rigorous cleaning and activation process to remove organic contaminants and maximize the density of surface hydroxyl groups. A common method involves treatment with a "piranha solution" (a mixture of sulfuric acid and hydrogen peroxide) to create a fully hydrophilic and reactive surface. nih.gov

The functional properties of a SAM are determined by its density, order, and the orientation of the constituent molecules. For this compound, controlling these parameters is essential for achieving desired surface characteristics like hydrophobicity. The process of SAM formation is often a two-step kinetic process: an initial, rapid attachment of molecules to the surface, followed by a slower rearrangement and re-orientation phase. researchgate.net

Initially, the octyl chains may lie flat on the surface. Over time, as more molecules attach, steric interactions cause the chains to reorient into a more upright, densely packed configuration. researchgate.net This transition from a "lying-down" to a "standing-up" geometry is crucial for forming a high-density, well-ordered monolayer. mpg.de

Factors influencing monolayer density and orientation include:

Reaction Time: Surface coverage increases with time, allowing for the gradual re-orientation and ordering of the alkyl chains. Kinetic studies have shown that the formation of an octyl SAM can be a relatively fast process, completing within hours. researchgate.net

Solvent: The choice of an anhydrous organic solvent is critical to prevent premature hydrolysis and polymerization of the silane in the bulk solution, which can lead to the formation of aggregates on the surface. nih.govresearchgate.net

Concentration: The concentration of the silane in the solution can affect the rate of monolayer formation and its final density.

Temperature and Humidity: These ambient conditions must be strictly controlled, as excess water can disrupt the formation of a uniform monolayer. nih.gov

The following table summarizes the typical evolution of surface properties during the formation of an alkylsilane SAM over time, based on kinetic studies of similar short-chain silanes.

| Reaction Time | Surface Coverage | Molecular Orientation | Water Contact Angle (WCA) |

| Short (minutes) | Partial, island formation | Disordered, "lying-down" | Intermediate |

| Medium (tens of minutes) | Nearing full coverage | Transitioning | Increasing |

| Long (hours) | Complete monolayer | Ordered, "standing-up" | Maximum, stable |

This is an interactive data table based on generalized findings for short-chain alkylsilane SAM formation. researchgate.net

The primary application of this compound in materials engineering is to impart hydrophobicity (water repellency) and, to some extent, oleophobicity (oil repellency) to surfaces. The nonpolar, eight-carbon alkyl chain of the molecule lowers the surface energy of the substrate, which is the fundamental principle behind this modification.

While a flat surface coated with an this compound SAM can achieve a high contact angle for water, reaching a state of superhydrophobicity (contact angle > 150° and low roll-off angle) requires a combination of low surface energy and specific surface topography. mpg.de This is achieved by creating a hierarchical micro- and nanostructure on the substrate before or during the silanization process. nih.gov

This dual-scale roughness creates a composite surface where air can be trapped within the micro- and nanostructures beneath a water droplet. mpg.de The water droplet then rests on a combination of solid peaks and trapped air pockets, significantly reducing the contact area between the liquid and the solid surface. This state, known as the Cassie-Baxter state, is responsible for the extreme water repellency observed on superhydrophobic surfaces. mpg.deresearchgate.net

Methods for creating these structures include:

Sol-Gel Processes: Incorporating nanoparticles (e.g., silica) into a sol-gel coating that is subsequently functionalized with the silane. nih.gov

Etching: Chemical or plasma etching of the substrate to create a rough topography.

Deposition Techniques: Layer-by-layer deposition or electrochemical deposition to build up a structured surface. nih.gov

The wetting behavior of a liquid on a surface modified with this compound can be described by established theoretical models that relate the contact angle to surface energy and roughness.

Wenzel Model: This model describes the wetting of a rough surface where the liquid completely penetrates the surface asperities. In this state, the surface roughness enhances the inherent wettability of the material. The Wenzel equation is:

cos θ* = r cos θ Where θ* is the apparent contact angle, r is the roughness ratio (the ratio of the actual surface area to the projected area), and θ is the Young's contact angle on a smooth surface of the same material. In the Wenzel state, a hydrophobic surface (θ > 90°) becomes more hydrophobic, but often exhibits high contact angle hysteresis or "stickiness". researchgate.net

Cassie-Baxter Model: This model applies to superhydrophobic surfaces where air is trapped within the surface roughness, creating a composite interface. The Cassie-Baxter equation is:

cos θ* = f (cos θ + 1) - 1 Where f is the fraction of the solid surface in contact with the liquid. Because f is less than 1, the apparent contact angle θ* can be significantly higher than the intrinsic contact angle θ, leading to superhydrophobicity and low sliding angles. researchgate.net

The transition between the Wenzel and Cassie-Baxter states can be influenced by factors such as droplet impact pressure, vibration, and temperature. mpg.deresearchgate.net The design of robust superhydrophobic surfaces often focuses on creating microstructures that favor the stable formation of the Cassie-Baxter state. mpg.de

The table below compares the key characteristics of the Wenzel and Cassie-Baxter wetting states.

| Feature | Wenzel State | Cassie-Baxter State |

| Liquid-Surface Interface | Liquid fully penetrates the rough structure | Liquid sits (B43327) on top of the structure, trapping air |

| Contact Area | Large | Small |

| Adhesion / Hysteresis | High ("sticky") | Low ("slippery") |

| Applicability | Moderately rough surfaces | Hierarchical micro/nanostructured surfaces |

This is an interactive data table comparing theoretical wetting models. researchgate.net

Surface Hydrophobization and Oleophobization Strategies

Integration of this compound in Hybrid Organic-Inorganic Materials

This compound is a key organosilane precursor used in the creation of advanced hybrid materials. These materials synergistically combine the properties of both organic and inorganic components at the nanoscale. The methyldiethoxysilane group provides an inorganic silica (B1680970) (Si-O-Si) network after processing, offering rigidity and thermal stability. Simultaneously, the covalently bonded n-octyl group introduces organic characteristics, such as hydrophobicity and flexibility. This dual nature allows for the precise engineering of materials with tailored properties for specialized applications.

The sol-gel process is a versatile wet-chemistry technique for synthesizing hybrid materials from molecular precursors like this compound. ias.ac.in The process involves two primary reactions: the hydrolysis of the ethoxy groups (-OEt) in the presence of water to form reactive silanol groups (Si-OH), followed by the condensation of these silanols to form a stable, three-dimensional siloxane (Si-O-Si) network. sol-gel.net The presence of the non-hydrolyzable n-octyl group ensures that organic functionality is chemically integrated into the final inorganic matrix, resulting in a true organic-inorganic hybrid material. ias.ac.in

The final morphology and properties of materials derived from this compound are highly dependent on the parameters of the sol-gel process. unitbv.ro By carefully controlling factors such as pH, water-to-silane ratio, catalyst, and temperature, it is possible to tune the structure of the resulting material from dense films to highly porous networks. unitbv.ronih.gov

For instance, the pH of the reaction medium significantly influences the rates of hydrolysis and condensation. wjaets.com Acidic conditions tend to promote hydrolysis, leading to weakly branched polymers that form dense, microporous gels upon drying. unitbv.ro Conversely, basic conditions accelerate the condensation reaction, favoring the formation of larger, more highly branched clusters that result in mesoporous materials with larger pore sizes. unitbv.ro

The table below summarizes the influence of key sol-gel parameters on the morphology of the resulting hybrid material.

| Parameter | Effect on Reaction | Resulting Morphology |

| pH (Catalyst) | Controls the relative rates of hydrolysis and condensation reactions. wjaets.com | Acidic (e.g., HCl): Promotes hydrolysis, leading to linear or weakly branched polymers and dense, microporous structures. Basic (e.g., NH₄OH): Promotes condensation, leading to highly branched clusters and porous, particulate gels (mesoporous). unitbv.ro |

| Water/Silane Ratio (H₂O/Si) | Affects the extent of the hydrolysis reaction. | Low Ratio: Incomplete hydrolysis, resulting in a more organic, flexible network with residual alkoxy groups. High Ratio: Complete hydrolysis, leading to a more cross-linked, rigid, and brittle inorganic network. |

| Temperature | Influences the rates of both hydrolysis and condensation. | Higher Temperature: Increases reaction rates, potentially leading to faster gelation and larger particle or pore sizes. nih.gov |

| Solvent | Affects precursor solubility and influences evaporation rates during drying. | The choice of solvent can impact the final porosity and surface area of the dried gel (xerogel). |

The sol-gel method enables the synthesis of nanostructured hybrid materials where organic and inorganic phases are intermingled on a molecular level. ias.ac.in When this compound is used as a precursor, often in combination with other alkoxides like tetraethoxysilane (TEOS), a hybrid nanocomposite is formed. mdpi.com

In this structure, the hydrolysis and condensation of the ethoxy groups create a rigid silica network, while the chemically bonded, non-polar n-octyl chains self-assemble into organic, hydrophobic nanodomains. This process allows for the creation of materials with unique properties, such as enhanced hydrophobicity for superhydrophobic coatings. The long alkyl chain of the this compound induces a steric effect that can influence the formation of silica nanoparticles, resulting in a hierarchical, raspberry-like morphology that contributes to superhydrophobicity. mdpi.com This nanoscale integration of distinct chemical functionalities is a hallmark of sol-gel synthesis with organosilanes.

This compound serves as a versatile coupling agent, acting as a molecular bridge to improve the interfacial adhesion between inorganic fillers (e.g., glass, metals, ceramics) and organic polymer matrices. innospk.comshinetsusilicone-global.com These bifunctional molecules contain two different types of reactive groups: the hydrolyzable diethoxy groups, which bond with the inorganic substrate, and the organofunctional octyl group, which is compatible with the organic polymer. shinetsusilicone-global.comnih.gov This dual reactivity allows it to form a durable link at the interface, significantly enhancing the performance and longevity of the composite material. nbinno.com

The mechanism by which this compound enhances interfacial adhesion is a multi-step process that creates a strong, stable bond between dissimilar materials. mdpi.com

Hydrolysis: In the presence of water, the two ethoxy groups on the silicon atom hydrolyze to form reactive silanol (Si-OH) groups. This reaction can be catalyzed by acids or bases.

Condensation: The newly formed silanol groups can condense with hydroxyl groups present on the surface of an inorganic filler or substrate (like silica or metal oxides), forming strong, covalent Si-O-Inorganic bonds. mdpi.com This reaction anchors the silane molecule to the inorganic surface.

Interfacial Interaction: The outward-facing, non-polar n-octyl group penetrates and entangles with the molecular chains of the organic polymer matrix. This interaction occurs through van der Waals forces and physical interdiffusion, creating a strong, hydrophobic interface that improves stress transfer and reduces moisture ingress at the bond line. nih.govrsc.org

This molecular-level bridging effectively couples the inorganic and organic phases, transforming a weak physical interface into a robust, covalently bonded one. zenodo.org

The effectiveness of a silane coupling agent is highly dependent on the chemical compatibility between its organofunctional group and the polymer matrix. researchgate.net The long, non-polar, aliphatic n-octyl chain of this compound makes it particularly compatible with non-polar thermoplastic and thermoset polymers. The hydrophobic nature of the octyl group ensures favorable interaction with polymers that lack polar functional groups, promoting better wetting and dispersion of inorganic fillers within the matrix.

The table below outlines the compatibility of this compound with various polymer families.

| Polymer Matrix Type | Compatibility Level | Rationale for Compatibility |

| Polyolefins (e.g., Polyethylene (B3416737), Polypropylene) | High | The non-polar octyl chain has a strong affinity for the non-polar hydrocarbon backbone of polyolefins, leading to excellent physical interaction and entanglement. |

| Rubbers (e.g., Natural Rubber, EPDM) | High | The flexible alkyl chain is compatible with the elastomeric matrix, improving filler dispersion and mechanical properties in silica-filled rubber compounds. nbinno.com |

| Polyesters (e.g., PET, PBT) | Moderate | While polyesters have some polarity, the long hydrophobic octyl group can still provide significant adhesion, particularly in mineral-filled composites. |

| Epoxies | Moderate | Adhesion is primarily through physical interaction rather than chemical reaction, as the octyl group is non-reactive with the epoxy ring. It is often used to impart hydrophobicity. |

| Polyethersulfone (PES) | Moderate | Good interaction can be achieved, as the silane can improve the dispersion of inorganic fillers like MCM-41 within the PES matrix, although polar interactions may be weaker. researchgate.net |

Development of Siloxane-Based Polymer Networks

Siloxane-based polymer networks are prized for their unique combination of properties, including thermal stability, chemical inertness, and low surface energy. The incorporation of this compound into these networks is achieved through sol-gel processes, primarily involving hydrolysis and condensation reactions.

The two ethoxy groups on the silicon atom of this compound can undergo hydrolysis to form reactive silanol (Si-OH) groups. These silanols can then condense with other silanol groups from adjacent molecules or other silane precursors to form stable siloxane bonds (Si-O-Si), which constitute the backbone of the polymer network. Due to having only two reactive sites, this compound typically acts as a chain extender or a component that modifies the network structure rather than forming a highly cross-linked network on its own. Its inclusion can be used to control the flexibility and hydrophobicity of the final material. The long octyl group introduces steric hindrance and reduces the cross-linking density, which can enhance the elasticity and modify the surface properties of the resulting polymer.

Thin Film and Coating Deposition Techniques Utilizing this compound

This compound is an ideal precursor for creating thin films and coatings due to its ability to form strong covalent bonds with hydroxylated surfaces (like glass, silicon wafers, and metal oxides) and to self-assemble into organized layers. Various deposition techniques are employed to harness these properties for surface modification.

The Langmuir-Blodgett (LB) technique allows for the creation of highly ordered monomolecular or multilayered films with precise control over thickness and molecular arrangement. arxiv.org The amphiphilic nature of this compound, with its hydrophilic methyldiethoxysilane head and hydrophobic octyl tail, makes it suitable for forming stable monolayers at the air-water interface.

The fabrication process involves spreading a solution of this compound onto a water subphase. As the solvent evaporates, the molecules orient themselves with their hydrophilic heads in the water and their hydrophobic tails directed towards the air. Mechanical barriers are then used to compress this monolayer to a desired surface pressure, promoting a densely packed, organized state. The film is subsequently transferred onto a solid substrate by vertically dipping and withdrawing the substrate through the monolayer. mdpi.com

While specific studies on this compound are not prevalent, research on the similar compound Octyltriethoxysilane (C8TES) provides valuable insights. For C8TES, high-quality LB films have been prepared with a high transfer ratio of approximately 0.99 at a deposition pressure of 11 mN/m. ulakbim.gov.trresearchgate.net Characterization of such films using techniques like atomic force microscopy (AFM) reveals uniform surfaces, while contact angle measurements confirm their hydrophobic nature. researchgate.netresearchgate.net For a C8TES film, a water contact angle of 93.17° was achieved, indicating significant hydrophobicity. ulakbim.gov.trresearchgate.net

Table 1: Langmuir-Blodgett Film Deposition Parameters for a Similar Alkylsilane (Octyltriethoxysilane)

| Parameter | Value | Source |

|---|---|---|

| Deposition Surface Pressure | 11 mN/m | ulakbim.gov.trresearchgate.net |

| Transfer Ratio | ~0.99 | ulakbim.gov.trresearchgate.net |

| Resulting Water Contact Angle | 93.17° | ulakbim.gov.trresearchgate.net |

This data for Octyltriethoxysilane illustrates typical parameters and resulting properties for LB films made from similar short-chain alkylalkoxysilanes.

Chemical Vapor Deposition (CVD) is a powerful technique for producing uniform, conformal, and highly adherent thin films from the gas phase. gelest.com For silane precursors like this compound, the process involves volatilizing the liquid compound and introducing the vapor into a reaction chamber containing the substrate. website-files.com The substrate is typically heated, providing the thermal energy needed to induce a reaction between the silane and the surface, often leading to the formation of a covalently bonded polysiloxane film.

The key advantages of CVD for silane deposition include high reproducibility and the avoidance of solvent-related contamination or complications that can arise in liquid-phase depositions. website-files.com The process favors the formation of a monolayer under dry, aprotic conditions. gelest.com The reaction chamber is usually under vacuum to facilitate vaporization and prevent unwanted reactions with atmospheric components. website-files.com Plasma enhancement can also be used (PECVD) to activate the precursor molecules at lower temperatures, which is beneficial for temperature-sensitive substrates. website-files.com

Solution-based methods are widely used for their simplicity, low cost, and scalability. researchgate.net These techniques involve dissolving this compound in a suitable organic solvent, applying the solution to a substrate, and then allowing the solvent to evaporate, leaving behind a thin film.

Dip-coating: In this method, a substrate is immersed in the silane solution and then withdrawn at a constant, controlled speed. researchgate.net The thickness of the resulting film is primarily determined by the withdrawal speed, the viscosity of the solution, and the solvent evaporation rate. sdicompany.com Slower withdrawal speeds generally result in thinner coatings. researchgate.net

Spin-coating: This technique involves dispensing a small amount of the silane solution onto the center of a substrate, which is then rotated at high speed. researchgate.net Centrifugal force spreads the solution evenly across the surface, and excess solution is flung off. The final film thickness is largely dependent on the spin speed and the solution's viscosity; higher speeds lead to thinner films. researchgate.net

For both methods, subsequent curing, often involving heat, may be necessary to promote the condensation of silanol groups and enhance the covalent bonding of the film to the substrate and improve its durability.

Achieving precise control over film thickness and uniformity is critical for many applications. This is accomplished by carefully managing several key process parameters across all deposition techniques.

Precursor Concentration: In solution-based methods, diluting the silane solution is a primary way to decrease the deposition rate and achieve thinner films. researchgate.net

Deposition Speed: As noted, withdrawal speed in dip-coating and rotational speed in spin-coating are directly manipulated to control film thickness. sdicompany.com

Reaction/Deposition Time: In CVD and solution methods, reducing the exposure time of the substrate to the precursor can limit film growth, which is useful for forming monolayers. researchgate.netmdpi.com

Temperature: Temperature affects reaction kinetics, solvent evaporation rates, and precursor vapor pressure. sdicompany.com Lowering the temperature can slow down reaction kinetics, potentially leading to thinner and more ordered films. researchgate.net

Atmospheric Conditions: The presence of water is crucial for the hydrolysis of the ethoxy groups. Controlling the humidity during deposition and curing is essential for achieving reproducible results, as excess water can lead to uncontrolled polymerization in solution before deposition. researchgate.net

Substrate Preparation: A thoroughly cleaned and activated substrate surface (e.g., via plasma or piranha solution treatment) ensures a high density of reactive sites (like hydroxyl groups), promoting the formation of a uniform and well-adhered silane layer. researchgate.net

Table 2: Key Parameters for Controlling Silane Film Thickness

| Parameter | Effect on Film Thickness | Applicable Methods | Source |

|---|---|---|---|

| Precursor Concentration | Higher concentration generally leads to thicker films. | Dip-coating, Spin-coating | researchgate.net |

| Withdrawal/Spin Speed | Faster speed leads to thicker films (dip) or thinner films (spin). | Dip-coating, Spin-coating | sdicompany.comresearchgate.net |

| Solution Viscosity | Higher viscosity generally results in thicker films. | Dip-coating, Spin-coating | sdicompany.com |

| Temperature | Higher temperature can reduce viscosity, leading to thinner films. | Dip-coating, Spin-coating, CVD | sdicompany.com |

| Deposition Time | Longer time generally results in thicker films. | CVD, Dip-coating | researchgate.netmdpi.com |

Nanocomposite Development and Applications

Nanocomposites are materials that incorporate nanoscale particles into a matrix, such as a polymer, to achieve properties superior to the individual components. This compound plays a crucial role as a coupling agent or surface modifier in the development of these advanced materials. mdpi.com

The primary function of the silane is to improve the compatibility and adhesion between inorganic nanofillers (e.g., silica, metal oxides, graphene oxide) and an organic polymer matrix. mdpi.com The ethoxy groups of this compound can react with hydroxyl groups on the surface of the nanofiller, forming a strong covalent bond. This functionalization process replaces the typically hydrophilic surface of the filler with a layer of molecules whose outward-facing octyl groups are hydrophobic and organophilic.

This surface modification prevents the agglomeration of nanoparticles within the polymer matrix, leading to better dispersion and a more uniform composite material. mdpi.com The long octyl chain enhances compatibility with nonpolar polymer matrices, improving stress transfer from the polymer to the reinforcing filler. This leads to significant enhancements in the mechanical, thermal, and barrier properties of the resulting nanocomposite. researchgate.net These materials find applications in fields requiring durable and lightweight components, protective coatings, and advanced electronic packaging. mdpi.comresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Octyltriethoxysilane |

| Silicon |

Dispersion of Nanoparticles in this compound Matrices

Achieving a uniform dispersion of nanoparticles within a matrix is a fundamental challenge in the fabrication of nanocomposites. The tendency of nanoparticles to agglomerate can lead to defects and a significant degradation of the desired material properties. The use of organosilanes like this compound is a key strategy to overcome this issue.

The octyl group of this compound provides a hydrophobic character, which can enhance the compatibility between the silane and various polymer matrices and organic solvents. When used to treat the surface of inorganic nanoparticles (such as silica or metal oxides), the diethoxysilyl group can form strong covalent bonds (Si-O-Si) with hydroxyl groups present on the nanoparticle surface. This process effectively coats the nanoparticles with a layer of organosilane, where the outward-facing octyl groups can sterically hinder the nanoparticles from approaching each other too closely, thus preventing agglomeration and promoting a stable dispersion.

While specific studies detailing the dispersion of various nanoparticles directly within a pure this compound matrix are not extensively documented in publicly available research, the principles of its use as a surface modifier are well-established for related alkyl-alkoxysilanes. For instance, studies on similar compounds like octyltriethoxysilane have demonstrated significant improvements in the dispersion of nanoparticles in various organic media. The effectiveness of dispersion can be influenced by factors such as the concentration of the silane, the reaction conditions (temperature and time), and the surface chemistry of the nanoparticles.

Table 1: Factors Influencing Nanoparticle Dispersion with Alkyl-Alkoxysilanes

| Factor | Influence on Dispersion | Research Findings with Related Silanes |

|---|---|---|

| Silane Concentration | Optimal concentration is crucial; too little results in incomplete surface coverage, while too much can lead to self-condensation and particle aggregation. | Studies on various alkylsilanes show that a monolayer or slightly more of surface coverage often yields the best dispersion. |

| Nanoparticle Type | The density of surface hydroxyl groups affects the grafting density of the silane. | Silica, titania, and alumina (B75360) nanoparticles have been successfully functionalized with alkylsilanes to improve dispersion. |

| Solvent/Matrix Polarity | The hydrophobic octyl chain improves compatibility with non-polar to medium-polarity organic matrices. | Enhanced dispersion of nanoparticles in polymers like polypropylene (B1209903) and epoxy resins has been reported with octyl-functionalized silanes. |

| Reaction Conditions | Temperature and catalyst presence can affect the rate and extent of the silanization reaction. | Controlled hydrolysis and condensation reactions are key to achieving a uniform surface coating. |

Impact of this compound on Nanocomposite Permselectivity

Permselectivity, the preferential transport of certain molecules or ions through a membrane, is a critical property in applications such as gas separation, water purification, and controlled release systems. The incorporation of functionalized nanoparticles into polymer membranes to create nanocomposites is a promising approach to enhance both permeability and selectivity.

This compound can influence the permselectivity of a nanocomposite membrane in several ways. By improving the dispersion of nanoparticles, it helps to eliminate non-selective voids at the polymer-nanoparticle interface that can arise from poor adhesion and particle agglomeration. The hydrophobic nature of the octyl chains can also alter the affinity of the membrane for different permeating species. For instance, in gas separation, a more hydrophobic membrane surface might favor the transport of non-polar gases.

While direct experimental data on the permselectivity of nanocomposites specifically containing this compound is limited in the available literature, research on membranes incorporating nanoparticles modified with other alkyl silanes provides valuable insights. For example, the modification of silica nanoparticles with alkylsilanes has been shown to tune the free volume and chain mobility of the surrounding polymer matrix, which in turn affects the diffusion and solubility of permeants, thereby altering the permselectivity.

Table 2: Potential Effects of this compound on Membrane Permselectivity

| Mechanism | Description | Expected Outcome |

|---|---|---|

| Improved Interfacial Compatibility | Enhanced adhesion between nanoparticles and the polymer matrix reduces defects and non-selective pathways. | Increased selectivity. |

| Alteration of Free Volume | The presence of the bulky octyl groups can disrupt polymer chain packing, potentially increasing the fractional free volume. | Increased permeability. |

| Modification of Surface Chemistry | The hydrophobic surface created by the octyl groups can change the sorption characteristics of the membrane for different permeants. | Altered selectivity based on the polarity of the permeating species. |

| Control of Nanoparticle Agglomeration | Uniform dispersion of nanoparticles creates a more consistent and predictable transport pathway through the membrane. | More reliable and reproducible permselective performance. |

Functional Nanocomposites for Specialized Applications

The functionalization of nanoparticles with this compound can lead to the development of nanocomposites with properties tailored for specialized applications. The hydrophobic and barrier properties imparted by this silane are of particular interest.

One area of application is in the development of protective coatings. Nanocomposites containing this compound-modified nanoparticles can exhibit enhanced hydrophobicity, leading to water-repellent and self-cleaning surfaces. The improved dispersion of nanoparticles can also contribute to better mechanical properties, such as scratch and abrasion resistance.

In the realm of biomedical materials, the ability to control surface properties is crucial. For instance, inorganic-organic hybrid nanoparticles formed from the hydrolysis and condensation of related compounds like n-octyltriethoxysilane have been investigated for the encapsulation and controlled release of hydrophobic molecules. nih.gov These nanoparticles can form micellar structures with a hydrophobic core capable of hosting drug molecules, while the outer silica network provides stability. nih.gov This suggests that nanocomposites based on this compound could be designed for similar drug delivery applications, where the hydrophobic nature of the silane would be advantageous for encapsulating and controlling the release of poorly water-soluble drugs.

Another potential application is in the field of advanced sensors. The modification of nanoparticle surfaces with this compound can alter their interaction with specific analytes, potentially enhancing the sensitivity and selectivity of sensor devices.

Table 3: Examples of Specialized Applications for Functional Nanocomposites with Alkyl-Alkoxysilanes

| Application Area | Function of Alkyl-Alkoxysilane | Potential Benefit |

|---|---|---|

| Protective Coatings | Imparts hydrophobicity and improves nanoparticle dispersion. | Enhanced water repellency, corrosion resistance, and mechanical durability. |

| Drug Delivery | Forms a hydrophobic domain for encapsulation of lipophilic drugs. | Improved loading and controlled release of hydrophobic therapeutic agents. nih.gov |

| Biomedical Implants | Modifies surface energy to control protein adsorption and cell adhesion. | Enhanced biocompatibility and reduced biofouling. |

| High-Performance Plastics | Acts as a coupling agent to improve the compatibility of fillers with the polymer matrix. | Increased mechanical strength and thermal stability of the composite material. |

Advanced Characterization and Spectroscopic Analysis of N Octylmethyldiethoxysilane Systems

Structural Elucidation Techniques

Structural elucidation is fundamental to understanding the properties and behavior of N-Octylmethyldiethoxysilane systems. NMR spectroscopy is a powerful tool for determining the connectivity of atoms, while IR and Raman spectroscopy provide information about the vibrational modes of chemical bonds, allowing for the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the characterization of this compound and its derivatives. Both solution-state and solid-state NMR are utilized to investigate everything from the initial monomer to the final polymerized network. Nuclei such as ¹H, ¹³C, and particularly ²⁹Si are probed to gain detailed structural and dynamic information. mdpi.comnih.gov For instance, ²⁹Si NMR is used to denote silicon atoms with four oxygen attachments, with the notation Q⁰ to Q⁴ indicating the number of other silicon units attached through oxygen bridges. nih.gov Hyperpolarized ²⁹Si NMR has also been developed as a method for the rapid and cost-efficient detection of silanols and for monitoring their oligomerization, which is a key step in the formation of silica (B1680970) materials. nih.gov

Solid-state NMR spectroscopy is a critical tool for studying the structure and dynamics of the insoluble, cross-linked polymers formed from this compound. mdpi.comnih.gov It provides insights into the local environment of silicon atoms, the degree of condensation, and the conformation and mobility of the n-octyl chains within the polymer matrix. nih.gov

For example, solid-state ¹³C NMR can reveal the conformation of alkyl chains covalently bonded to a silica surface. nih.gov Studies on n-octadecyltriethoxysilane have shown that the alkyl chains can adopt a largely extended, all-trans conformation. nih.gov The mobility of these chains can be assessed by measuring ¹³C spin-lattice relaxation times (T₁); longer relaxation times indicate more restricted motion, characteristic of the all-trans conformation, compared to more mobile, disordered chains. nih.gov The evolution of peak shape and linewidth in solid-state ¹³C NMR spectra as a function of external factors, such as radiation dose, can indicate structural changes like chain scission. researchgate.net This technique is effective for studying the state of both active compounds and the polymer matrix they are incorporated into. nih.gov

The following table summarizes typical information obtained from solid-state NMR analysis of organosilane-based polymers.

| NMR Technique | Nucleus | Information Obtained | Typical Chemical Shift Ranges (ppm) |

| Magic Angle Spinning (MAS) | ²⁹Si | Degree of condensation (Qⁿ species), presence of Si-OH vs. Si-O-Si linkages | Q⁰: ~-80 to -90, Q¹: ~-90 to -100, Q²: ~-100 to -110, Q³: ~-110 to -120, Q⁴: ~-120 to -130 |

| Cross-Polarization MAS (CP/MAS) | ¹³C | Conformation of the octyl group (trans vs. gauche), mobility of the alkyl chain | Alkyl chain carbons: 10-40, Carbons alpha to Si: 0-10 |

| High-Resolution MAS | ¹H | Presence of residual Si-OH groups, adsorbed water | Si-OH: 1.5-5.0, H₂O: 4.0-5.0 |

Data synthesized from principles described in cited literature.

Solution-state NMR spectroscopy is a powerful method for monitoring the hydrolysis and condensation reactions of this compound in real-time. nih.govsemanticscholar.org By acquiring spectra at regular intervals, the consumption of reactants and the formation of intermediate and final products can be quantified. ¹H and ²⁹Si NMR are particularly informative. nih.govsemanticscholar.orgresearchgate.net

¹H NMR can be used to follow the disappearance of the ethoxy group protons and the appearance of ethanol (B145695) as a byproduct of hydrolysis. It can also serve as a reference method to calibrate data from other spectroscopic techniques, like NIR spectroscopy, for quantitative analysis. bohrium.com In-situ liquid-state ²⁹Si NMR provides direct insight into the evolution of the silicon environment, allowing for the identification and quantification of various transient intermediate hydrolysis products and condensed species. researchgate.net This technique has been successfully used to determine the kinetics of hydrolysis and condensation for alkoxysilanes like dimethyldiethoxysilane (DMDES). researchgate.netresearchgate.net

A typical reaction monitoring setup might involve the following steps:

Preparation of the reaction mixture within an NMR tube.

Insertion of the tube into the NMR spectrometer, pre-thermostated to the desired reaction temperature.

Automated acquisition of a time-series of spectra (e.g., ¹H or ²⁹Si).

Integration of characteristic peaks corresponding to reactants, intermediates, and products to generate concentration profiles over time. rsc.org

This approach allows for the determination of reaction rates and the elucidation of reaction mechanisms under various conditions. nih.govsemanticscholar.org

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for analyzing the chemical bonds within this compound systems. These methods are highly sensitive to the changes in bonding that occur during hydrolysis and condensation, such as the conversion of Si-OR bonds to Si-OH and subsequently to Si-O-Si networks. utwente.nlrsc.org

IR spectroscopy relies on the absorption of infrared radiation when there is a change in the dipole moment during a molecular vibration, while Raman spectroscopy involves the inelastic scattering of laser light due to changes in polarizability. northwestern.edunih.gov This makes them complementary techniques. For instance, Si-Si bonds, which are non-polar and thus IR inactive, are highly polarizable and produce a strong Raman signal. northwestern.edu

IR and Raman spectroscopy are particularly adept at identifying the key functional groups involved in the sol-gel process: silanol (B1196071) (Si-OH) groups and siloxane (Si-O-Si) bridges. utwente.nlresearchgate.net

In IR spectroscopy, the stretching vibration of isolated, non-hydrogen-bonded Si-OH groups is readily identified as a sharp band around 3740 cm⁻¹. utwente.nlresearchgate.net The presence of hydrogen-bonded silanols gives rise to a broader band at lower wavenumbers (e.g., ~3525 cm⁻¹). utwente.nl As the condensation reaction proceeds, the intensity of these Si-OH bands decreases, which can be monitored quantitatively. utwente.nlresearchgate.net The formation of the siloxane network is evidenced by the appearance and growth of strong, broad absorption bands associated with Si-O-Si stretching modes.

Raman spectroscopy is also highly effective for tracking these transformations. The formation of the silica network is revealed by the appearance of bands characteristic of Si-O-Si bonds. researchgate.net For example, bands around 490 cm⁻¹ are often assigned to Si-O-Si bending vibrations. researchgate.netresearchgate.net The symmetric Si-O stretching vibration is also sensitive to the number of hydroxyl groups attached to the silicon atom. researchgate.net

The table below lists characteristic vibrational frequencies for key species in organosilane systems.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Si-OH (isolated) | O-H stretch | 3740 (sharp) | - |

| Si-OH (H-bonded) | O-H stretch | ~3200-3600 (broad) | - |

| Si-O-C | Asymmetric stretch | 1080-1100 | - |

| Si-O-Si | Asymmetric stretch | ~1000-1200 (broad) | Weak |

| Si-O-Si | Symmetric stretch/bend | - | ~490, ~800 |

| C-H (octyl group) | Stretch | 2800-3000 | 2800-3000 |

Frequencies compiled from multiple sources. utwente.nlresearchgate.netresearchgate.netresearchgate.netnih.gov

The ability to monitor reactions as they happen (in-situ) is crucial for understanding kinetics and optimizing process parameters. Both IR and Raman spectroscopy can be coupled with reaction vessels or probes to provide real-time data on the chemical changes in this compound systems. nih.govsemanticscholar.org